BERBAMINE
Description
Structure
2D Structure
Properties
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-61-5 | |
| Record name | Berbamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acid-Base Fractionation
The extraction begins with soaking barberry root meal in 0.2% (v/v) sulfuric acid solution for 24 hours to protonate alkaloids into water-soluble sulfate salts. The acidic filtrate is then adjusted to pH 12 using milk of lime, precipitating calcium sulfate and freeing this compound and berberine into solution. Subsequent addition of 8% (w/v) sodium chloride induces salting-out, followed by pH adjustment to 8–8.5 with concentrated hydrochloric acid. This step selectively precipitates this compound hydrochloride, while berberine remains soluble due to its quaternary ammonium structure.
Purification Steps
Crude this compound is purified via recrystallization from ethanol, with activated carbon decolorization and final precipitation using distilled water. The yield of this compound typically exceeds 0.2% relative to raw plant material, with purity confirmed by thin-layer chromatography (TLC) and elemental analysis.
Table 1: Key Parameters in Traditional this compound Extraction
| Step | Conditions | Outcome |
|---|---|---|
| Acid Extraction | 0.2% H₂SO₄, 5–8× volume, 24h | Solubilization of this compound/berberine sulfates |
| Alkaline Precipitation | pH 12 (milk of lime), 30 min stirring | Removal of calcium sulfate; free alkaloids in solution |
| Salting-Out | 8% NaCl (w/v) | Partial precipitation of alkaloids |
| pH Adjustment | HCl to pH 8–8.5, 80°C heating | Selective precipitation of this compound hydrochloride |
| Recrystallization | Ethanol reflux, 2% activated carbon, distilled water | White crystalline this compound (purity >95%) |
Synthetic Derivatization Strategies
While natural extraction dominates this compound production, synthetic derivatives like BBMD3 have been developed to enhance bioactivity. Although these methods focus on modifying the this compound core, they provide insights into potential synthetic routes for the parent compound.
Optimization of Synthetic Routes
BBMD3, a this compound derivative with 6-fold greater antitumor activity than natural this compound, is synthesized via a streamlined pathway requiring fewer steps than analogous compounds. Key reactions include:
Table 2: Comparative Analysis of this compound Derivative Synthesis
| Derivative | Synthetic Steps | IC₅₀ (Jak2 Inhibition) | Bioactivity (vs. This compound) |
|---|---|---|---|
| BBMD3 | 8 | 0.69 μM | 6× |
| BBMD6 | 12 | 1.2 μM | 3× |
| BBMD10 | 14 | 2.5 μM | 1.5× |
Emerging Biotechnological Approaches
Recent advances in molecular biology have enabled the exploration of this compound biosynthesis in plant and microbial systems. A 2023 study identified genes encoding key enzymes in the this compound pathway, including CYP80A1 (berbamunine synthase) and OMT (O-methyltransferase). Heterologous expression of these genes in Saccharomyces cerevisiae yielded berbamunine, a direct precursor to this compound, at titers of 12 mg/L.
Metabolic Engineering Challenges
Despite progress, microbial production faces hurdles:
-
Low enzyme specificity : CYP80A1 exhibits side activity toward reticuline, reducing yield.
-
Toxicity : this compound accumulation inhibits microbial growth above 20 mg/L.
Analytical Techniques in Method Optimization
Orthogonal experimental design, widely used in pharmaceutical formulation, has been adapted to refine this compound extraction. A study optimizing chitosan-agarose microspheres for this compound delivery employed a L9(3⁴) orthogonal array to identify critical factors:
-
This compound-to-chitosan ratio (1:10 optimal)
-
Emulsifier concentration (6% Span 80)
-
Crosslinker volume (2 mL glutaraldehyde)
-
Reaction temperature (70°C)
While focused on delivery systems, this approach demonstrates the potential for systematic optimization of extraction parameters.
Industrial-Scale Considerations
Transitioning from lab-scale to industrial production requires addressing:
Chemical Reactions Analysis
Types of Reactions
Chromium (III) chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states or elemental chromium.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction may produce elemental chromium or lower oxidation state complexes.
Scientific Research Applications
Introduction to Berbamine
This compound (BBM) is a bisbenzylisoquinoline alkaloid derived from the Berberis genus, particularly Berberis amurensis and Berberis poiretii. Historically utilized in traditional Chinese medicine, it has gained attention for its diverse pharmacological properties, particularly in oncology. Recent research has highlighted its potential applications in treating various cancers, enhancing immune responses, and addressing other health conditions.
Anti-Cancer Properties
This compound has been extensively studied for its anti-cancer effects across multiple cancer types:
- Liver Cancer : Studies indicate that this compound suppresses the growth of liver cancer cells by inhibiting the Ca/calmodulin-dependent protein kinase II (CAMKII) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in liver cancer models, demonstrating its potential as a therapeutic agent against hepatocellular carcinoma .
- Prostate Cancer : this compound has shown efficacy in targeting cancer stem cells (CSCs) in prostate cancer, enhancing the cytotoxic effects of cabazitaxel, a common chemotherapeutic agent. It reverses drug resistance by modulating signaling pathways associated with CSCs .
- Breast and Melanoma Cancers : The compound exhibits significant anti-tumor activities against breast cancer and melanoma by inhibiting cell migration and invasion, suggesting its role in preventing metastasis .
Enhancement of CAR-T Cell Therapy
Recent findings suggest that this compound can enhance the efficacy of chimeric antigen receptor T-cell (CAR-T) therapy. By improving the viability and persistence of memory T cells, this compound enhances their anti-tumor activity against leukemia models. This highlights its potential as an adjunct therapy in immuno-oncology .
Cardioprotective Effects
Beyond oncology, this compound has demonstrated cardioprotective properties. It exhibits anti-inflammatory effects that may benefit patients with cardiovascular diseases by reducing myocardial injury during ischemic events . Moreover, it has been shown to lower cholesterol levels and improve overall heart health.
Anti-inflammatory and Antipruritic Effects
This compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation-related conditions. In animal models, it significantly decreased pruritus (itching) induced by chloroquine, suggesting potential applications in dermatological therapies .
Synergistic Effects with Other Drugs
Research indicates that this compound can enhance the therapeutic effects of various chemotherapeutic agents such as paclitaxel and doxorubicin. This synergistic action may allow for lower dosages of these drugs while maintaining efficacy, potentially reducing side effects .
Table 1: Summary of Key Studies on this compound
Mechanism of Action
The mechanism by which Chromium (III) chloride tetrahydrofuran complex exerts its effects involves coordination chemistry. The chromium center can interact with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
d-Tubocurarine
- Structural Similarity: Both this compound and d-tubocurarine (dTC) are bis-benzylisoquinoline alkaloids. Flexible alignment reveals overlapping pharmacophores, with distances between positive charges at 8.89 Å (dTC) and 10.18 Å (this compound) .
- Mechanistic Overlap: Both block mechano-electrical transduction (MET) channels in hair cells, with comparable half-blocking concentrations (dTC: Kᴅ = 2.2 µM; this compound: Kᴅ = 2.8 µM) .
- Clinical Relevance: Unlike dTC, this compound is non-neurotoxic and has broader anticancer applications .
Berberine
EBB ([O-(4-Ethoxy)-Butyl]-Berbamine)
BBD24
- Anticancer Activity: A this compound derivative targeting CAMKII in liver cancer. It reduces tumorigenicity in NOD/SCID mice and downregulates CSC self-renewal .
- Efficacy : BBD24 shows 2–3× greater potency than this compound in suppressing CAMKII phosphorylation, a driver of liver cancer progression .
Isoquinoline Alkaloids from Berberis aristata
A validated HPTLC method distinguishes this compound from related alkaloids:
| Compound | LOD (ng/spot) | Linearity Range (ng/spot) | Key Applications |
|---|---|---|---|
| This compound | 227.00 | 1000–6000 | Leukopenia, cancer |
| Berberine | 323.24 | 1000–6000 | Antimicrobial, metabolic |
| Palmatine | 55.68 | 200–700 | Anti-inflammatory |
| Jatrorrhizine | 86.56 | 300–1800 | Antioxidant |
Research Findings and Clinical Implications
Anticancer Mechanisms
- NF-κB Inhibition : this compound downregulates IKKα and upregulates A20, suppressing NF-κB and reducing anti-apoptotic proteins (Bcl-xL, survivin) in myeloma cells .
- CAMKII Targeting : In liver cancer, this compound inhibits CAMKII, inducing G1/S cell cycle arrest and apoptosis .
- Autophagy Modulation : this compound upregulates BNIP3, blocking autophagosome-lysosome fusion in breast cancer .
Synergistic Effects
- Chemotherapy Enhancement : Low-dose this compound (2 μg/mL) potentiates dexamethasone, doxorubicin, and arsenic trioxide in myeloma treatment .
- Reversal of Drug Resistance : this compound restores imatinib sensitivity in CML by downregulating mdr-1/P-gp .
Antiviral Activity
- SARS-CoV-2 Inhibition : this compound hydrochloride blocks viral entry by inhibiting ACE2 trafficking (IC₅₀: 10 μM) and S protein-mediated membrane fusion .
Biological Activity
Berbamine, a bisbenzylisoquinoline alkaloid derived from the Chinese herbal medicine Berberis amurensis, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by its complex structure which contributes to its pharmacological properties.
- Source : Extracted from various species of Berberis, including Berberis poiretii and Berberis amurensis.
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3 and DU145) and liver cancer (SMMC-7721) cells. It induces cell cycle arrest at the S phase and promotes apoptosis through the ROS/NF-κB signaling pathway .
- Inhibition of Migration and Invasion : Studies indicate that this compound reduces the migration and invasion capabilities of liver cancer cells by enhancing gap junction function and inhibiting the PI3K/AKT signaling pathway .
- Regulation of Apoptotic Pathways : Research has demonstrated that this compound modulates apoptotic proteins, reducing levels of anti-apoptotic proteins Bcl-2 and Bcl-XL while increasing pro-apoptotic factors .
Data Table: Summary of Anticancer Effects
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound against coronaviruses, including SARS-CoV-2.
- Mechanism Against SARS-CoV-2 : this compound inhibits viral entry by interfering with spike protein interactions and enhances antiviral gene expression during infection. In murine models, it significantly reduced viral loads and improved recovery outcomes when used in combination with other antiviral agents .
- Broad-Spectrum Efficacy : The compound has shown effectiveness against multiple coronaviruses, indicating its potential as a therapeutic agent in treating viral infections .
Data Table: Summary of Antiviral Effects
Case Studies
- Prostate Cancer Study : A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation rates and induced apoptosis through ROS-mediated pathways. The findings suggest that this compound could be a promising candidate for prostate cancer therapy .
- Liver Cancer Migration Study : Another study focused on liver cancer cells revealed that this compound not only inhibited cell proliferation but also significantly reduced their invasive capabilities, providing insights into its potential role in managing metastatic cancers .
Q & A
Q. What are the established molecular mechanisms of action of berbamine in cancer biology?
this compound exerts anticancer effects primarily by modulating apoptosis (via caspase-3/9 activation) and autophagy pathways (e.g., LC3-II upregulation) . Researchers should validate these mechanisms using in vitro assays (e.g., Annexin V/PI staining for apoptosis, Western blotting for autophagy markers) and correlate findings with in vivo tumor models. Dose-dependent effects must be quantified using IC₅₀ calculations and compared to positive controls (e.g., cisplatin) .
Q. Which standard assays are recommended for assessing this compound’s cytotoxicity and selectivity?
Use MTT or CCK-8 assays for cytotoxicity profiling across cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293). Include selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) to evaluate therapeutic windows. Ensure replicates (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests) to confirm reproducibility .
Q. How should researchers address variability in this compound’s bioavailability in preclinical models?
Employ pharmacokinetic studies using HPLC-MS/MS to measure plasma concentrations post-administration. Optimize formulations (e.g., liposomal encapsulation) to enhance solubility and bioavailability. Compare AUC (area under the curve) and half-life across delivery methods (oral vs. intravenous) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s synergistic effects with existing chemotherapeutics?
Use combination index (CI) analysis via the Chou-Talalay method:
- Step 1 : Treat cells with this compound and chemotherapeutic agents (e.g., doxorubicin) at fixed ratios.
- Step 2 : Calculate CI values (CI < 1 = synergy; CI = 1 = additive; CI > 1 = antagonism).
- Step 3 : Validate synergy in xenograft models with tumor volume monitoring and histopathological analysis .
Q. How can contradictions in this compound’s efficacy across studies be systematically resolved?
Conduct a meta-analysis of published data to identify confounding variables (e.g., cell line heterogeneity, dosage variations). Replicate conflicting experiments under standardized conditions (e.g., identical cell passages, serum batches). Use sensitivity analyses to assess the impact of methodological differences .
Q. What strategies improve the structural characterization of novel this compound derivatives?
- Synthesis : Follow IUPAC guidelines for reaction optimization (e.g., solvent selection, catalyst loading).
- Characterization : Use high-resolution NMR (¹H/¹³C), HPLC-PDA for purity (>95%), and X-ray crystallography for structural confirmation.
- Data Reporting : Include detailed spectral data in supplementary materials, referencing known analogs .
Q. How should researchers design a study to investigate this compound’s immunomodulatory effects?
- In vitro : Measure cytokine secretion (e.g., IL-6, TNF-α) in macrophage cultures using ELISA.
- In vivo : Use syngeneic tumor models to assess immune cell infiltration (flow cytometry for CD8⁺ T cells, NK cells).
- Controls : Include knockout models (e.g., IFN-γ⁻/⁻ mice) to isolate this compound-specific effects .
Methodological and Data Analysis Questions
Q. What statistical approaches are critical for analyzing this compound’s dose-response relationships?
Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and use bootstrap resampling for small datasets. For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates .
Q. How can researchers ensure reproducibility in this compound studies?
- Documentation : Provide step-by-step protocols for compound preparation and assays (e.g., solvent concentrations, incubation times).
- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare.
- Replication : Collaborate with independent labs for cross-validation .
Q. What are best practices for conducting a systematic review on this compound’s therapeutic potential?
Follow PRISMA guidelines:
- Search Strategy : Use PubMed, Scopus, and Web of Science with keywords: “this compound,” “apoptosis,” “clinical trials,” “derivatives.”
- Inclusion Criteria : Prioritize peer-reviewed studies with full-text access and experimental validation.
- Risk of Bias : Assess using tools like ROBINS-I for non-randomized studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
